Methyl 6-(+)-biotinylamidohexanoate
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Overview
Description
Methyl 6-(+)-biotinylamidohexanoate is a biotin derivative that is often used in biochemical and molecular biology applications. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. The addition of a methyl group and a hexanoate chain to biotin enhances its utility in various scientific applications, particularly in the field of bioconjugation and labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(+)-biotinylamidohexanoate typically involves the esterification of biotin with hexanoic acid, followed by the introduction of a methyl group. The process generally includes the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The activated biotin is then reacted with hexanoic acid under mild conditions to form the biotinylamidohexanoate intermediate.
Methylation: Finally, the intermediate is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(+)-biotinylamidohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the hexanoate chain.
Reduction: Reduced forms of the ester or amide groups.
Substitution: Substituted biotin derivatives with various functional groups.
Scientific Research Applications
Methyl 6-(+)-biotinylamidohexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a labeling agent in various chemical reactions.
Biology: Commonly used in biotinylation of proteins and nucleic acids for detection and purification purposes.
Medicine: Employed in diagnostic assays and as a component in drug delivery systems.
Industry: Utilized in the production of biotinylated products for research and development.
Mechanism of Action
The mechanism of action of Methyl 6-(+)-biotinylamidohexanoate involves its ability to bind to avidin or streptavidin with high affinity. This binding is utilized in various biochemical assays and purification techniques. The hexanoate chain and methyl group enhance the solubility and stability of the compound, making it more effective in its applications.
Comparison with Similar Compounds
Similar Compounds
Biotin: The parent compound, essential for various metabolic processes.
Biotinyl-N-hydroxysuccinimide ester: Another biotin derivative used for biotinylation.
Biotin-PEG conjugates: Biotin derivatives with polyethylene glycol chains for increased solubility.
Uniqueness
Methyl 6-(+)-biotinylamidohexanoate is unique due to its enhanced solubility and stability, making it more effective in bioconjugation and labeling applications compared to other biotin derivatives.
Properties
IUPAC Name |
methyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4S/c1-24-15(22)9-3-2-6-10-18-14(21)8-5-4-7-13-16-12(11-25-13)19-17(23)20-16/h12-13,16H,2-11H2,1H3,(H,18,21)(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIZHLHFACYVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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